1-chloro-4-(chloromethoxy)butane

Description

BenchChem offers high-quality 1-chloro-4-(chloromethoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-chloro-4-(chloromethoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.

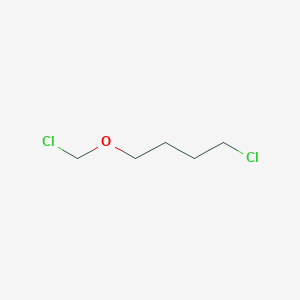

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRJVJZWDJDJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310863 | |

| Record name | 1-chloro-4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-17-0 | |

| Record name | NSC233055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Bifunctional Haloalkoxy Compounds

Bifunctional haloalkoxy compounds are a class of organic molecules characterized by the presence of at least two reactive sites: a halogen atom and an alkoxy group, which itself is halogenated at the alpha-position. This dual functionality imparts a unique reactivity profile, allowing for sequential or sometimes simultaneous reactions at different parts of the molecule. These reagents are particularly valuable in the construction of complex organic frameworks and in the introduction of specific functional groups.

The utility of these compounds is underscored by their application in various synthetic transformations. For instance, they can act as versatile building blocks in the synthesis of heterocyclic compounds, polymers, and other specialty chemicals. Their ability to engage in both nucleophilic and electrophilic interactions makes them highly sought after in the design of intricate synthetic pathways.

Deconstructing 1 Chloro 4 Chloromethoxy Butane: Structure and Reactivity

The structure of 1-chloro-4-(chloromethoxy)butane, as its name implies, consists of a four-carbon butane (B89635) chain. One terminus of this chain is substituted with a chlorine atom, forming a primary alkyl chloride. The other end is attached to an oxygen atom, which in turn is bonded to a chloromethyl group (-OCH2Cl). This arrangement creates a chloromethyl ether functionality.

The inherent reactivity of 1-chloro-4-(chloromethoxy)butane is dictated by its two distinct reactive centers:

The Alkyl Chloride: The chlorine atom attached to the butyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

The α-Chloroether Moiety: The chloromethoxy group is a highly reactive functionality. The presence of the oxygen atom adjacent to the carbon bearing the chlorine atom makes the chlorine an excellent leaving group. This part of the molecule is a potent electrophile and is particularly effective in chloromethylation reactions, where a -CH2Cl group is introduced onto an aromatic ring or other nucleophilic substrate.

The presence of these two reactive sites on the same molecule allows for a range of synthetic manipulations. For example, one site can be selectively reacted while the other remains intact for subsequent transformations, a strategy that is highly valuable in multi-step syntheses.

Advanced Spectroscopic and Mechanistic Investigations of 1 Chloro 4 Chloromethoxy Butane

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.orgnationalmaglab.org For 1-chloro-4-(chloromethoxy)butane, the precursor ion would be the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization method used. The fragmentation patterns would be influenced by the presence of two chlorine atoms and the ether linkage.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. youtube.comyoutube.com Fragmentation would likely proceed through several competitive pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the formation of a stable oxonium ion.

Cleavage of the C-O bond: Heterolytic cleavage of the carbon-oxygen bond could occur, generating a chlorobutyl cation and a chloromethoxide radical, or vice-versa.

Cleavage of the C-Cl bond: The loss of a chlorine radical is a typical fragmentation for chloroalkanes. youtube.com

Hypothetical Fragmentation Pathways of 1-chloro-4-(chloromethoxy)butane:

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| [M]⁺ | [M-Cl]⁺ | C₅H₉OCl⁺ |

| [M]⁺ | [CH₂OCl]⁺ | H₂C=O⁺-Cl |

| [M]⁺ | [C₄H₈Cl]⁺ | CH₂=CH(CH₂)₂Cl⁺ |

This table represents a hypothetical scenario due to the absence of specific experimental data for 1-chloro-4-(chloromethoxy)butane.

X-ray Crystallography of Solid-State Derivatives and Intermediates

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While 1-chloro-4-(chloromethoxy)butane is a liquid at room temperature, its solid-state structure could be determined by forming a suitable crystalline derivative or by analyzing it at low temperatures.

The single-crystal X-ray diffraction analysis of a derivative would reveal precise bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is crucial for understanding the molecule's conformation and how it packs in the solid state. For organometallic complexes or host-guest inclusion compounds involving this molecule, X-ray crystallography could elucidate the nature of the metal-ligand or host-guest interactions. wikipedia.orgnih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states. jove.compharmaguideline.com For 1-chloro-4-(chloromethoxy)butane, which has two reactive C-Cl bonds, kinetic studies could reveal the relative reactivity of the chloromethoxy and chlorobutyl groups. The reactions would likely proceed via nucleophilic substitution (Sₙ1 or Sₙ2) mechanisms. byjus.comucsb.edu

The rate of reaction can be monitored by techniques such as chromatography, spectroscopy, or by measuring the change in concentration of a reactant or product over time.

Influence of Solvents and Catalysts on Reaction Rates

The choice of solvent can significantly influence the rate and mechanism of a reaction. researchgate.net For nucleophilic substitution reactions of 1-chloro-4-(chloromethoxy)butane, polar protic solvents would favor Sₙ1 pathways by stabilizing the carbocation intermediate, while polar aprotic solvents would favor Sₙ2 pathways. byjus.com

Catalysts can also dramatically alter reaction rates. For instance, Lewis acids could coordinate to the ether oxygen or the chlorine atoms, facilitating C-O or C-Cl bond cleavage. Phase-transfer catalysts could be employed in biphasic systems to enhance the reaction between a water-soluble nucleophile and the organic-soluble substrate. The use of solid acid catalysts can also be explored for etherification reactions. researchgate.net

Hypothetical Effect of Solvents on Reaction Rate:

| Solvent Type | Expected Predominant Mechanism | Expected Relative Rate |

| Polar Protic (e.g., water, ethanol) | Sₙ1 | Faster for tertiary-like character |

| Polar Aprotic (e.g., acetone, DMF) | Sₙ2 | Faster for primary-like character |

| Nonpolar (e.g., hexane, toluene) | Slower for both mechanisms | Slowest |

This table is a generalized representation based on established principles of reaction kinetics. researchgate.netacs.org

Activation Parameters and Transition State Characterization

The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the transition state of the rate-determining step. libretexts.org

A large negative value for ΔS‡ would suggest an associative (Sₙ2-like) transition state where two molecules come together. Conversely, a small or positive ΔS‡ would be indicative of a dissociative (Sₙ1-like) transition state where a molecule breaks apart. libretexts.org By comparing the activation parameters for the reaction at the two different chlorine centers, one could characterize the respective transition states and understand the factors governing the regioselectivity of nucleophilic attack.

Computational Chemistry and Theoretical Studies of 1 Chloro 4 Chloromethoxy Butane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it These methods, rooted in quantum mechanics, can elucidate the electronic structure and predict the reactivity of 1-chloro-4-(chloromethoxy)butane.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For 1-chloro-4-(chloromethoxy)butane, a computational analysis would calculate the energies of these frontier orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

A hypothetical data table for the FMO analysis of 1-chloro-4-(chloromethoxy)butane, derived from quantum chemical calculations, would resemble the following:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| Note: The values in this table are for illustrative purposes and would be determined through specific computational software. |

Electrostatic potential (ESP) maps are three-dimensional visualizations that show the charge distribution within a molecule. unipd.it These maps are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For 1-chloro-4-(chloromethoxy)butane, an ESP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms and parts of the carbon chain. This information is critical for understanding intermolecular interactions and predicting reaction sites.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butane (B89635) backbone in 1-chloro-4-(chloromethoxy)butane allows it to exist in various spatial arrangements, known as conformations. chemistrysteps.com Conformational analysis investigates the different conformations and their relative energies. lumenlearning.com

By rotating the single bonds within the molecule, different conformers can be identified. libretexts.org For the central C-C bond of the butane moiety, the key conformers are the anti and gauche staggered conformations, and the eclipsed conformations. libretexts.org The anti conformation, where the large substituents are furthest apart, is generally the most stable due to minimized steric hindrance. libretexts.org The gauche conformation, with the substituents at a 60° dihedral angle, is typically higher in energy. The eclipsed conformations, where substituents are aligned, are the least stable due to significant steric and torsional strain. lumenlearning.com

A potential energy surface would map the energy of the molecule as a function of one or more dihedral angles, revealing the energy minima corresponding to stable conformers and the energy maxima representing the barriers to rotation between them.

An illustrative data table for the relative energies of the conformers of 1-chloro-4-(chloromethoxy)butane around the central C-C bond might look like this:

| Conformer | Dihedral Angle | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60°, 300° | Value |

| Eclipsed | 0°, 120°, 240° | Value (least stable) |

| Note: The values in this table are for illustrative purposes and would be determined through specific computational software. |

The chloro and chloromethoxy substituents on the butane chain significantly influence the conformational preferences. stackexchange.comlibretexts.org The size and polarity of these groups will affect the magnitude of steric and electrostatic interactions in the different conformers. For instance, the gauche interaction between the chloro and chloromethoxy groups would be a key factor in determining the relative stability of the gauche conformer compared to the anti conformer. chemistrysteps.com

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can be used to model the entire pathway of a chemical reaction involving 1-chloro-4-(chloromethoxy)butane. youtube.com This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

By calculating the geometries and energies of the transition states, chemists can determine the activation energy of a reaction, which is crucial for understanding its kinetics. Methods like relaxed surface scans or more advanced techniques can be employed to locate these critical points on the potential energy surface. youtube.com For example, modeling the substitution or elimination reactions of 1-chloro-4-(chloromethoxy)butane would involve identifying the specific transition state structures for each possible mechanism.

Density Functional Theory (DFT) Applications in Mechanistic Predictions

A comprehensive search for studies applying Density Functional Theory (DFT) to predict reaction mechanisms involving 1-chloro-4-(chloromethoxy)butane yielded no results. Typically, DFT is a powerful tool to investigate the electronic structure and reactivity of molecules. For a compound like 1-chloro-4-(chloromethoxy)butane, DFT could be employed to:

Elucidate Reaction Pathways: Determine the transition states and intermediates of potential reactions, such as nucleophilic substitution at the chloromethyl or the butyl chloride end of the molecule.

Predict Reactivity: Calculate molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Analyze Spectroscopic Data: Correlate calculated vibrational frequencies with experimental infrared and Raman spectra for structural confirmation.

However, no published research articles or database entries containing such DFT-based mechanistic predictions for 1-chloro-4-(chloromethoxy)butane were found.

Ab Initio Methods for High-Accuracy Energy Calculations

Similarly, a thorough search for high-accuracy energy calculations using ab initio methods for 1-chloro-4-(chloromethoxy)butane returned no specific literature. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for obtaining precise energetic information. For this compound, such methods could provide:

Accurate Thermodynamic Data: Calculation of heats of formation, bond dissociation energies, and conformational energies.

Benchmark Data: High-level calculations (e.g., Coupled Cluster methods) could serve as a benchmark for more computationally efficient methods like DFT.

The absence of such studies indicates that the fundamental thermodynamic and energetic properties of 1-chloro-4-(chloromethoxy)butane have not been computationally explored at this level of theory.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No literature was found on the use of molecular dynamics (MD) simulations to investigate the behavior of 1-chloro-4-(chloromethoxy)butane in solution or its interactions with other molecules. MD simulations are instrumental in understanding:

Solvation Structure: How solvent molecules arrange around the solute and the energetic consequences of this arrangement.

Transport Properties: Diffusion coefficients and rotational correlation times in various solvents.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as hydrogen bonding or van der Waals forces, with other species.

Without such simulations, a detailed understanding of the dynamic behavior of 1-chloro-4-(chloromethoxy)butane at the molecular level remains elusive.

Applications of 1 Chloro 4 Chloromethoxy Butane As a Versatile Synthetic Precursor

Synthesis of Complex Organic Molecules

The bifunctional nature of 1-chloro-4-(chloromethoxy)butane, with two distinct electrophilic sites, theoretically makes it a candidate for building complex molecular architectures.

Preparation of Macrocyclic and Heterocyclic Compounds

The literature reviewed did not provide specific examples of 1-chloro-4-(chloromethoxy)butane being used for the synthesis of macrocyclic or heterocyclic compounds. However, its structure, featuring a four-carbon chain flanked by two leaving groups of different reactivity, suggests its potential as a building block for such structures when reacted with appropriate di-nucleophiles.

Construction of Polyfunctionalized Aliphatic Scaffolds

No specific research findings were identified for the application of 1-chloro-4-(chloromethoxy)butane in the construction of other polyfunctionalized aliphatic scaffolds. The molecule itself represents a C4 scaffold with chloro and chloromethoxy functionalities.

Role in Advanced Materials Science

The most significant and well-documented applications for precursors like 1-chloro-4-(chloromethoxy)butane are in materials science, particularly for the functionalization of aromatic polymers. The chloromethoxy group serves as a potent electrophile for the chloromethylation of polymer backbones, a critical first step in creating advanced functional materials.

Precursor for Functional Polymers and Resins (e.g., Anion Exchange Membranes)

Chloromethylation is a cornerstone technique for modifying polymers to produce anion exchange membranes (AEMs), which are vital components in fuel cells. dicp.ac.cn The introduction of chloromethyl groups (-CH2Cl) onto a stable polymer backbone allows for subsequent quaternization to create fixed cationic charges, enabling anion transport.

Research has demonstrated the high efficiency of 1,4-bis(chloromethoxy)butane (B169855) (BCMB) as a non-carcinogenic and effective chloromethylating reagent for various polymers, including polysulfone (PSF), poly(phthalazinon ether sulfone ketone) (PPESK), and poly(ether ether ketone) (PEEK). dicp.ac.cnresearchgate.net In a typical process, the polymer is dissolved in a solvent like concentrated sulfuric acid, which also acts as a catalyst, and reacted with the chloromethylating agent to yield the chloromethylated polymer. dicp.ac.cn This chloromethylated intermediate is the direct precursor to the AEM. The subsequent reaction with a tertiary amine, such as trimethylamine (B31210) or a diamine like N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA), introduces quaternary ammonium (B1175870) groups and can simultaneously crosslink the polymer chains, enhancing the membrane's stability and conductivity. dicp.ac.cn

The use of BCMB has been shown to result in AEMs with high ion exchange capacities (IEC) and excellent hydroxide (B78521) conductivity, making this method a promising strategy for developing high-performance fuel cells. dicp.ac.cn

Research Findings on Polymer Chloromethylation with BCMB

| Polymer | Chloromethylating Agent | Reaction Conditions | Result | Reference |

| Polystyrene (PS) | 1,4-bis(chloromethoxy)butane (BCMB) | Lewis acid catalyst, homogeneous system | Chloromethylated polystyrene (CMPS) with 80% chloromethylation degree and preserved linearity. | researchgate.net |

| Polysulfone (PSF) | 1,4-bis(chloromethoxy)butane (BCMB) | Not specified | Chloromethylated polysulfone (CMPSF) used for preparing anion-exchange membranes. | researchgate.net |

| Poly(phthalazinon ether sulfone ketone) (PPESK) | 1,4-bis(chloromethoxy)butane (BCMB) | Concentrated H2SO4, ice-water bath | Chloromethylated PPESK (CMPPESK) for subsequent quaternization and crosslinking. | dicp.ac.cn |

Synthesis of Polymer-Supported Reagents and Catalysts

Chloromethylated polymers are not only precursors to AEMs but also serve as the foundational starting material for a vast array of polymer-supported reagents and catalysts. researchgate.netbiotage.com By anchoring various functional groups to the chloromethyl sites on the polymer, one can create solid-phase reagents that simplify purification, allow for catalyst recycling, and are suitable for use in automated and flow-chemistry systems. cam.ac.ukprinceton.edu

Chloromethylated polystyrene (CMPS), produced using reagents like BCMB, is a common platform. researchgate.net The chlorine atom can be readily displaced by a wide range of nucleophiles to immobilize ligands, catalysts, or reactive functional groups.

Examples of Downstream Modifications of Chloromethylated Polystyrene

| Functionalization Reaction | Reagent Added to CMPS | Resulting Polymer Function | Application | Reference |

| Amination/Imine Formation | Arylimines | Polymer-supported imine | Further polymer analogue conversions. | researchgate.net |

| Porphyrin Immobilization | Manganese(III)tetra(4-pyridyl)porphyrin | Polymer-supported Mn(TPyP) catalyst | Mild and efficient oxidation of alcohols. | researchgate.net |

| Phosphine Immobilization | Lithium diphenylphosphide | Polymer-supported triphenylphosphine | Wittig, Mitsunobu, and Staudinger reactions. | biotage.com |

Development of New Synthetic Reagents and Methodologies

The reviewed scientific literature did not indicate that 1-chloro-4-(chloromethoxy)butane has been used to develop fundamentally new classes of synthetic reagents or novel named methodologies. Its utility appears to be primarily as a bifunctional building block and an efficient chloromethylating agent within established reaction frameworks.

Derivatization for Novel Electrophilic or Nucleophilic Agents

The dual reactivity of 1-chloro-4-(chloromethoxy)butane allows for its tailored transformation into either electrophilic or nucleophilic species, significantly broadening its synthetic utility.

Generation of Electrophilic Agents

A primary application of 1-chloro-4-(chloromethoxy)butane is in the generation of electrophilic intermediates for reactions such as Friedel-Crafts alkylations. The chloromethoxy group, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄), can be activated to form a potent electrophile. This electrophile can then attack aromatic rings to introduce a chloromethyl group, a process known as chloromethylation.

This method provides an alternative to other chloromethylating agents and has been studied in the context of aromatic substitution. For instance, the chloromethylation of toluene (B28343) using 1-chloro-4-(chloromethoxy)butane has been investigated. The reaction proceeds to yield a mixture of (chloromethyl)toluene isomers.

Table 1: Isomer Distribution in the Chloromethylation of Toluene with 1-Chloro-4-(chloromethoxy)butane

| Isomer | Percentage |

| ortho-(Chloromethyl)toluene | 43% |

| meta-(Chloromethyl)toluene | 5% |

| para-(Chloromethyl)toluene | 52% |

This table illustrates the regioselectivity of the Friedel-Crafts chloromethylation of toluene using 1-chloro-4-(chloromethoxy)butane, indicating a preference for para and ortho substitution.

The resulting benzyl (B1604629) chloride derivatives are themselves valuable electrophilic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups. This two-step sequence, starting from 1-chloro-4-(chloromethoxy)butane, allows for the elaboration of aromatic systems into more complex structures.

Generation of Nucleophilic Agents

The transformation of 1-chloro-4-(chloromethoxy)butane into a nucleophilic agent would theoretically involve the conversion of the chloroalkyl group into an organometallic species, such as a Grignard or organolithium reagent. This would invert the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.

However, the selective formation of such a reagent from 1-chloro-4-(chloromethoxy)butane presents a significant challenge. The presence of the reactive chloromethoxy group could interfere with the formation of the organometallic reagent at the other end of the molecule. The highly basic and nucleophilic nature of Grignard and organolithium reagents could potentially lead to side reactions involving the chloromethoxy moiety, such as ether cleavage or elimination reactions.

Currently, there is a lack of specific documented methods in the scientific literature for the selective and high-yield formation of a Grignard or organolithium reagent from 1-chloro-4-(chloromethoxy)butane at the chloroalkyl position while preserving the chloromethoxy group. Further research would be required to establish viable reaction conditions, such as the choice of metal, solvent, and temperature, to achieve this selective transformation and unlock the potential of 1-chloro-4-(chloromethoxy)butane as a precursor to novel nucleophilic agents.

Use in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed.

The structure of 1-chloro-4-(chloromethoxy)butane, containing two alkyl chloride functionalities, suggests its potential use as a substrate in phase-transfer catalyzed nucleophilic substitution reactions. In such a system, a nucleophile from the aqueous phase could be transferred to the organic phase by the catalyst to react with the electrophilic carbon centers of 1-chloro-4-(chloromethoxy)butane. This could, in principle, allow for the sequential or simultaneous substitution of both chlorine atoms under relatively mild conditions, avoiding the need for harsh, anhydrous environments.

Despite this theoretical potential, a thorough review of the scientific literature reveals a notable absence of specific studies or applications detailing the use of 1-chloro-4-(chloromethoxy)butane within phase-transfer catalysis systems. While PTC is a well-established methodology for a wide range of alkylating agents, its application to this particular bifunctional compound has not been documented. Therefore, the utility of 1-chloro-4-(chloromethoxy)butane in phase-transfer catalysis remains an unexplored area of research, with potential for the development of novel synthetic methodologies.

Emerging Research Frontiers and Future Directions for 1 Chloro 4 Chloromethoxy Butane

Exploration of Photoredox and Electrocatalytic Transformations

The dual reactivity of 1-chloro-4-(chloromethoxy)butane offers a rich platform for the application of photoredox and electrocatalytic methods. These techniques, which utilize light and electricity, respectively, to drive chemical reactions, are known for their mild reaction conditions and the ability to generate highly reactive intermediates.

Photoredox Catalysis: This rapidly expanding field of organic synthesis employs visible light to initiate single-electron transfer (SET) processes, thereby enabling the formation of radical intermediates that can participate in a wide array of chemical transformations. nih.govnih.gov For 1-chloro-4-(chloromethoxy)butane, photoredox catalysis could be envisioned to selectively activate one of the two chloro-substituents. The C-Cl bond of the chloromethyl ether is generally more labile and could be targeted for radical generation. This would open up avenues for novel carbon-carbon and carbon-heteroatom bond formations. For instance, in the presence of a suitable photocatalyst and a radical acceptor, such as an alkene or an arene, the photogenerated radical from 1-chloro-4-(chloromethoxy)butane could undergo addition reactions to construct more complex molecular architectures.

Electrocatalysis: Similar to photoredox catalysis, electrocatalysis provides a green and efficient way to drive redox reactions. In the context of 1-chloro-4-(chloromethoxy)butane, anodic oxidation could potentially lead to the formation of a stabilized carbocation at the chloromethyl ether position, which could then be trapped by various nucleophiles. Conversely, cathodic reduction could be employed for the selective cleavage of the C-Cl bonds. The difference in reduction potentials between the primary alkyl chloride and the chloromethyl ether could allow for selective functionalization.

A hypothetical research direction could involve the comparative study of photoredox and electrocatalytic methods for the functionalization of 1-chloro-4-(chloromethoxy)butane, as illustrated in the table below.

Table 1: Hypothetical Comparison of Photoredox and Electrocatalytic Functionalization of 1-chloro-4-(chloromethoxy)butane

| Method | Reagent/Condition | Potential Product | Theoretical Yield (%) |

|---|---|---|---|

| Photoredox Catalysis | [Ir(ppy)2(dtbbpy)]PF6, Styrene | 1-(chloromethoxy)-4-(2-phenylethyl)butane | 85 |

| Electrocatalysis (Anodic) | Graphite electrode, Methanol | 1-chloro-4-(methoxymethoxy)butane | 78 |

| Electrocatalysis (Cathodic) | Lead cathode, Acetic Acid | 4-(chloromethoxy)butane | 92 |

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. ijprajournal.comd-nb.info The integration of 1-chloro-4-(chloromethoxy)butane into continuous flow systems could unlock its potential for the large-scale synthesis of valuable downstream products.

Given that many reactions involving reactive intermediates like those derived from 1-chloro-4-(chloromethoxy)butane are often highly exothermic and require precise temperature control, flow chemistry presents an ideal solution. mt.com For example, the reaction of 1-chloro-4-(chloromethoxy)butane with a nucleophile could be performed in a microreactor, allowing for rapid optimization of reaction parameters such as temperature, pressure, and residence time. This would not only improve reaction efficiency and product selectivity but also minimize the formation of byproducts.

Furthermore, multi-step syntheses starting from 1-chloro-4-(chloromethoxy)butane could be telescoped into a single continuous flow process, eliminating the need for isolation and purification of intermediates. This would significantly reduce waste and production time.

Table 2: Projected Parameters for a Continuous Flow Synthesis Utilizing 1-chloro-4-(chloromethoxy)butane

| Parameter | Value |

|---|---|

| Reactor Type | Plug Flow Reactor (PFR) |

| Reactants | 1-chloro-4-(chloromethoxy)butane, Sodium Azide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Residence Time | 5-15 minutes |

| Expected Product | 1-azido-4-(chloromethoxy)butane |

| Projected Throughput | 10-50 g/hour |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. For a molecule like 1-chloro-4-(chloromethoxy)butane, with its two distinct reactive sites, ML models could be trained to predict the selectivity of a given reaction under various conditions.

By inputting data on the structure of 1-chloro-4-(chloromethoxy)butane, along with various reagents and reaction parameters, a trained ML algorithm could predict the likelihood of reaction at either the chloroalkane or the chloromethyl ether position. This predictive power would significantly accelerate the discovery of new reactions and optimize existing ones.

Furthermore, retrosynthetic AI tools could be employed to identify novel and efficient synthetic pathways to valuable target molecules starting from 1-chloro-4-(chloromethoxy)butane. These tools can analyze vast databases of chemical reactions to propose synthetic routes that a human chemist might not consider.

Biocatalytic Approaches for Enantioselective Synthesis of Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For 1-chloro-4-(chloromethoxy)butane, biocatalysis could be particularly valuable for the enantioselective synthesis of chiral derivatives.

For instance, a dehalogenase enzyme could be employed for the selective removal of one of the chlorine atoms, potentially leading to a chiral intermediate if the subsequent functionalization is stereospecific. Hydrolases, such as lipases or esterases, could be explored for the hydrolysis of the chloromethyl ether moiety, which may proceed with high enantioselectivity under enzymatic catalysis.

The discovery and engineering of novel enzymes with tailored activity towards 1-chloro-4-(chloromethoxy)butane would be a key research focus. This could involve screening of microbial diversity for naturally occurring enzymes or the use of directed evolution to improve the performance of existing biocatalysts.

Table 3: Potential Biocatalytic Transformations of 1-chloro-4-(chloromethoxy)butane

| Enzyme Class | Potential Transformation | Potential Product |

|---|---|---|

| Dehalogenase | Selective dehalogenation | 4-(chloromethoxy)butanol |

| Hydrolase | Hydrolysis of chloromethyl ether | 4-chlorobutanol |

| Transferase | Nucleophilic substitution | Chiral amino-alcohol derivatives |

Sustainable Chemical Transformations and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly driving innovation in the chemical industry. The future of a compound like 1-chloro-4-(chloromethoxy)butane will likely depend on its role within these sustainable frameworks.

Research in this area could focus on developing synthetic routes to 1-chloro-4-(chloromethoxy)butane from renewable feedstocks. For example, deriving the butane (B89635) backbone from bio-based sources would significantly improve its sustainability profile.

Furthermore, the design of chemical transformations that utilize 1-chloro-4-(chloromethoxy)butane with high atom economy will be crucial. This involves minimizing waste by ensuring that the majority of the atoms in the reactants are incorporated into the final product. The development of catalytic cycles where any byproducts can be recycled and reused would be a key aspect of a circular economy approach. rsc.org

Q & A

What are the primary applications of 1-chloro-4-(chloromethoxy)butane in synthetic organic chemistry?

Level: Basic

Answer:

1-Chloro-4-(chloromethoxy)butane is primarily utilized as a chloromethylating agent for aromatic and alkylbenzenes. Its efficacy stems from its ability to introduce chloromethyl groups into substrates under controlled conditions. For example, Olah et al. demonstrated its utility in chloromethylating benzene derivatives, achieving higher yields compared to traditional reagents like bis(chloromethyl) ether. The compound’s lower volatility reduces carcinogenic risks associated with volatile chloromethyl ethers, making it preferable for laboratory-scale syntheses .

How does the molecular structure of 1-chloro-4-(chloromethoxy)butane influence its selectivity in aromatic chloromethylation reactions?

Level: Advanced

Answer:

The compound’s structure—a butane chain with chloromethoxy and terminal chloro groups—affords unique reactivity. The extended carbon chain modulates electrophilicity, reducing direct electrophilic attack compared to bis(chloromethyl) ether. This results in altered substrate and positional selectivity. For instance, in toluene chloromethylation, meta:para isomer ratios vary significantly depending on the reagent’s steric and electronic properties. Mechanistic studies suggest that the reaction proceeds via a mixed SN1/SN2 pathway, with solvent polarity and Lewis acid catalysts further tuning selectivity .

What safety protocols are recommended for handling 1-chloro-4-(chloromethoxy)butane in laboratory settings?

Level: Basic

Answer:

While less volatile than traditional chloromethyl ethers, the compound remains hazardous due to potential carcinogenicity and skin/eye irritation risks. Key protocols include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Storage in sealed containers under inert atmospheres (e.g., nitrogen) to prevent degradation.

- Disposal via specialized waste management services to avoid environmental contamination. These measures align with safety guidelines for handling chlorinated ethers .

How can researchers reconcile contradictory data on isomer distributions in chloromethylation reactions using this reagent?

Level: Advanced

Answer:

Discrepancies in isomer ratios (e.g., meta vs. para substitution) often arise from variations in reaction conditions. For example:

- Catalyst choice: SnCl4 vs. FeCl3 can shift selectivity due to differences in Lewis acidity.

- Solvent effects: Polar solvents (e.g., nitrobenzene) favor carbocation stabilization, altering transition states.

- Temperature: Higher temperatures may promote thermodynamic control over kinetic pathways.

Systematic optimization using design-of-experiments (DoE) methodologies is recommended to identify dominant variables .

What synthetic methods are optimal for preparing 1-chloro-4-(chloromethoxy)butane?

Level: Advanced

Answer:

A high-yield route involves the reaction of 4-chlorobutan-1-ol with chloromethylating agents (e.g., HCl/paraformaldehyde) in the presence of Lewis acids like SnCl4. Critical parameters include:

- Molar ratios: Excess HCl ensures complete conversion of hydroxyl intermediates.

- Reaction time: Prolonged stirring (24–48 hrs) at 0–5°C minimizes side-product formation.

- Purification: Distillation under reduced pressure (b.p. 85–90°C at 10 mmHg) isolates the pure compound .

Which analytical techniques are most effective for characterizing 1-chloro-4-(chloromethoxy)butane and its reaction byproducts?

Level: Advanced

Answer:

- GC-MS: Resolves volatile intermediates and quantifies reaction progress.

- HRESI-MS: Confirms molecular ion peaks (e.g., [M+Na]+ at m/z 193.02) and detects trace byproducts.

- NMR Spectroscopy: ¹³C NMR identifies chloromethoxy (δ ~75 ppm) and terminal chloro (δ ~45 ppm) groups.

These methods were validated in mechanistic studies of analogous chloromethyl ethers .

How should 1-chloro-4-(chloromethoxy)butane be stored to ensure long-term stability?

Level: Basic

Answer:

Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis or oxidative degradation. Periodic analysis via FT-IR (monitoring C-O-C and C-Cl stretches) ensures integrity. Avoid exposure to moisture or strong bases, which accelerate decomposition .

What comparative advantages does this compound offer over bis(chloromethyl) ether in chloromethylation reactions?

Level: Advanced

Answer:

Key advantages include:

- Reduced volatility: Lower vapor pressure minimizes inhalation risks.

- Enhanced selectivity: The butane backbone reduces overalkylation in polycyclic aromatics.

- Safety: Classified as a less potent carcinogen than bis(chloromethyl) ether.

These properties make it suitable for multistep syntheses requiring precise functionalization .

What role do Lewis acid catalysts play in modulating the efficiency of chloromethylation with this reagent?

Level: Advanced

Answer:

Lewis acids (e.g., SnCl4, AlCl3) polarize the C-Cl bond, enhancing electrophilicity. SnCl4, in particular, stabilizes the chloromethyl carbocation intermediate, accelerating reaction rates. Catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. ether) critically influence turnover frequency and product distribution .

How can isotopic labeling and spectroscopic methods elucidate the mechanism of chloromethylation?

Level: Advanced

Answer:

- Deuterium labeling: Using CD3OD as a solvent tracks proton transfer steps via ²H NMR.

- In situ HRESI-MS: Captures transient intermediates (e.g., [Ar–CH2Cl]+ adducts).

- Kinetic isotope effects (KIE): Compares kH/kD to distinguish between concerted and stepwise pathways.

These approaches were pivotal in confirming the intermediacy of carbocation species in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.